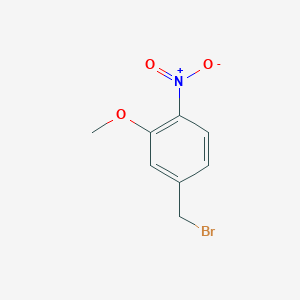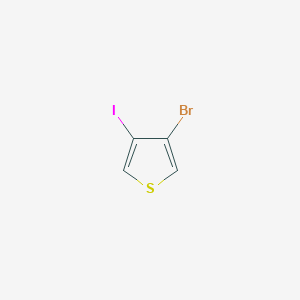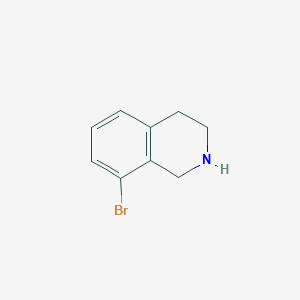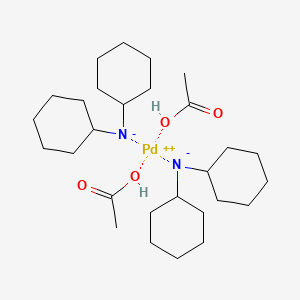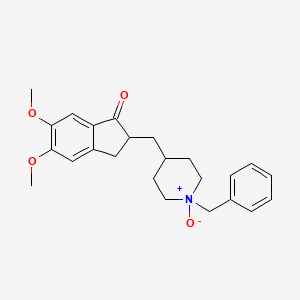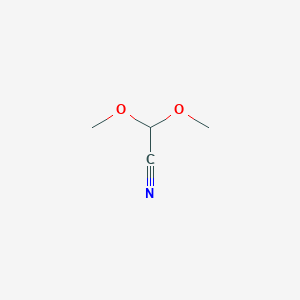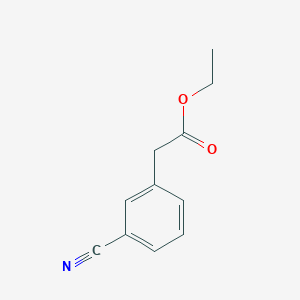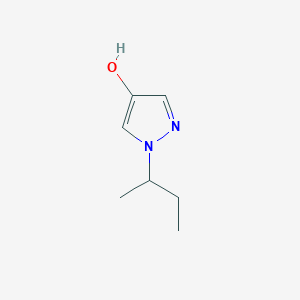
1-(Butan-2-yl)-1H-pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(Butan-2-yl)-1H-pyrazol-4-ol" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4-pyrazolyl-1,2,3-triazoles involves a one-pot process using (triisopropylsilyl)butadiyne as a C4 building block, which is a novel approach for the de novo formation of heterocyclic moieties . Another method includes the preparation of bis-pyrazoles from 1,4-bis[hydrazinocarbonylmethylthio]-4-substituted-1,2,4-triazol-3-yl butane derivatives, which are further characterized by IR, NMR, and Mass spectral studies . Additionally, the synthesis of 1-(buta-1,3-dien-2-yl)pyrazoles is achieved by reacting pyrazoles with β-methylacrolein diethyl acetal followed by a 1,4-cleavage .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. For example, in the case of angiotensin II receptor antagonists, the presence of a propyl or butyl group at position 1 and a carboxylic acid group at position 4 of the pyrazole ring is essential for high affinity . The molecular orbital calculations correlate well with the absorption properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, indicating the influence of substituents on the pyrazole moiety .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, the synthesis of pyrano[4,3-b]pyran derivatives is catalyzed by 1,1'-butylenebis(3-methyl-3H-imidazol-1-ium) dihydrogensulfate, a halogen-free and reusable binuclear Brønsted ionic liquid . Another Brønsted acid, 4-(succinimido)-1-butane sulfonic acid, catalyzes the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)s derivatives under solvent-free conditions . Additionally, the regioselective synthesis of succinyl-spaced pyrazoles, such as 1,4-bis[5-(trichloromethyl)-1H-pyrazol-1-yl]butane-1,4-diones, is achieved through cyclocondensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The cytotoxicity of bis-pyrazoles is evaluated using the MTT assay against various human cancer cell lines, and DNA binding studies are conducted to assess their potential as therapeutic agents . The optical properties, such as UV-vis absorption and fluorescence spectral characteristics, are investigated for novel oxadiazole derivatives containing the pyrazole moiety . These properties are essential for understanding the behavior of these compounds in biological systems and their potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Therapeutic Properties
Researchers have synthesized various derivatives of 1-(Butan-2-yl)-1H-pyrazol-4-ol to evaluate their analgesic, anti-inflammatory, and platelet anti-aggregating activities. For instance, compounds were tested in vivo for their potential analgesic and anti-inflammatory properties and in vitro for their platelet anti-aggregating capabilities. Some derivatives exhibited significant analgesic activity and strong platelet anti-aggregating properties, highlighting their potential in therapeutic applications (Menozzi et al., 2000).
Anticancer and Antimicrobial Activities
Another line of research involved the synthesis and characterization of 2-Pyrazoline derivatives to study their in silico and in vitro antimicrobial and anticancer activities. These studies involved docking synthesized derivatives with bacterial and breast cancer proteins, followed by in vitro anticancer activity assays. This research demonstrates the compound's utility in developing new antimicrobial and anticancer agents (Rathinamanivannan et al., 2019).
Corrosion Inhibition
The derivatives of 1-(Butan-2-yl)-1H-pyrazol-4-ol have also been investigated for their potential as corrosion inhibitors. Studies have utilized Density Functional Theory (DFT) to analyze the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds. This theoretical study elucidates the correlation between molecular structure and corrosion inhibition efficiency, suggesting the application of these derivatives in protecting metals from corrosion (Wang et al., 2006).
Application in Material Science
Further research into the applications of 1-(Butan-2-yl)-1H-pyrazol-4-ol derivatives explores their use in material science, such as in the development of organic light-emitting diodes (OLEDs). Studies have synthesized Pt(II) complexes with pyrazole chelates to examine their photophysical properties, with some complexes demonstrating mechanoluminescence. This research opens new avenues for the application of these derivatives in advanced material science, particularly in the development of high-efficiency OLEDs (Huang et al., 2013).
Propriétés
IUPAC Name |
1-butan-2-ylpyrazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-6(2)9-5-7(10)4-8-9/h4-6,10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGNHXWGASFYIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515315 |
Source


|
| Record name | 1-(Butan-2-yl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butan-2-yl)-1H-pyrazol-4-ol | |
CAS RN |
75702-87-3 |
Source


|
| Record name | 1-(1-Methylpropyl)-1H-pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75702-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Butan-2-yl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)
![2-[(2,4-Dimethylphenoxy)methyl]oxirane](/img/structure/B1338632.png)

